Terephthalonitrile-d4

Description

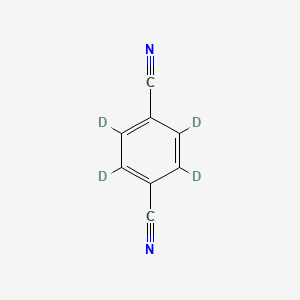

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuteriobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H/i1D,2D,3D,4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXFKXOIODIUJO-RHQRLBAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C#N)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Terephthalonitrile D4

Deuteration of 1,4-Diiodobenzene Precursors

A viable synthetic route to Terephthalonitrile-d4 involves the deuteration of a suitable benzene (B151609) derivative followed by the introduction of nitrile functionalities. One such precursor is 1,4-diiodobenzene. The synthesis would commence with the deuteration of benzene to benzene-d6, which can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange. The resulting benzene-d6 can then be iodinated to produce 1,4-diiodobenzene-d4.

Table 1: Proposed Nickel-Catalyzed Cyanation of 1,4-Diiodobenzene-d4

| Parameter | Proposed Condition |

| Substrate | 1,4-Diiodobenzene-d4 |

| Catalyst | Nickel(II) salt (e.g., NiCl₂) |

| Ligand | Phosphine-based ligand (e.g., XantPhos) |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) |

| Solvent | Anhydrous polar aprotic solvent (e.g., DMF, DMAc) |

| Temperature | Elevated temperature (e.g., 80-120 °C) |

This approach offers a controlled method for introducing the nitrile groups onto the deuterated aromatic ring, with the potential for high yields and good functional group tolerance.

One-Pot Synthetic Routes Utilizing Anionic Intermediates

One-pot syntheses offer advantages in terms of efficiency and reduced waste generation. A potential one-pot route to this compound could involve the generation of a deuterated anionic intermediate. While direct literature on this specific synthesis is scarce, a known one-pot approach for the synthesis of alkylcyanobiaryls utilizes the terephthalonitrile (B52192) dianion. rsc.org This suggests the possibility of a similar strategy starting from a deuterated precursor.

The proposed synthesis could begin with the reduction of a suitable deuterated benzene derivative to form a dianionic species in a solvent like liquid ammonia. This highly reactive intermediate could then be treated with a cyanating agent to introduce the nitrile functionalities. The success of this method would depend on the stability of the deuterated anionic intermediate and the efficiency of the subsequent cyanation step.

While this approach is conceptually appealing, the practical challenges include handling highly reactive anionic species and controlling the regioselectivity of the cyanation. Further research would be required to develop a reliable one-pot protocol for the synthesis of this compound via this route.

Ammoxidation-Based Approaches for Deuterated Terephthalonitrile Derivatives

Ammoxidation is a widely used industrial process for the production of nitriles from hydrocarbons. This method involves the reaction of a hydrocarbon with ammonia and oxygen at elevated temperatures in the presence of a catalyst. The ammoxidation of p-xylene is the primary industrial route to terephthalonitrile. researchgate.netorganic-chemistry.orgnih.gov

This established methodology can be adapted for the synthesis of this compound by using a deuterated starting material. The logical precursor for this approach would be p-xylene-d10, where all ten hydrogen atoms have been replaced with deuterium (B1214612). The ammoxidation of p-xylene-d10 would proceed under similar conditions to the non-deuterated analog, utilizing a suitable catalyst, typically based on vanadium and molybdenum oxides. organic-chemistry.org

Table 2: Typical Ammoxidation Conditions for Terephthalonitrile Production

| Parameter | Typical Condition |

| Reactants | p-Xylene (or p-Xylene-d10), Ammonia, Oxygen (Air) |

| Catalyst | Mixed metal oxides (e.g., V₂O₅/MoO₃ on a support) |

| Temperature | 350-500 °C |

| Phase | Vapor phase |

This method offers a direct and potentially scalable route to this compound, leveraging a well-understood industrial process. The primary challenge lies in the synthesis of the deuterated precursor, p-xylene-d10.

Isotopic Enrichment and Purity Control in Synthesis

Mass Spectrometry (MS) is a powerful tool for determining the isotopic composition of a molecule. almacgroup.comalmacgroup.comnih.govresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the synthesized this compound, allowing for the confirmation of the number of deuterium atoms incorporated. By analyzing the isotopic distribution of the molecular ion peak, the percentage of deuteration can be accurately quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique. wikipedia.org While ¹H NMR can be used to confirm the absence of protons at specific positions, ²H (Deuterium) NMR is particularly valuable for directly observing the deuterium nuclei. sigmaaldrich.com The chemical shifts and integration of the signals in the ²H NMR spectrum provide direct evidence of deuterium incorporation and can be used to determine the isotopic purity. Comparing the ¹H and ²H NMR spectra of the synthesized compound with that of an authentic, non-deuterated standard of terephthalonitrile allows for a comprehensive assessment of the deuteration level and regiochemistry.

A combination of these analytical methods is crucial to ensure the quality of the synthesized this compound, confirming both its chemical purity and the extent of isotopic labeling.

Advanced Spectroscopic and Structural Characterization of Terephthalonitrile D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of terephthalonitrile-d4, offering specific information about the deuterium (B1214612) and carbon atoms within the molecule.

Deuterium (2H) NMR for Site-Specific Analysis

Deuterium (²H) NMR spectroscopy is instrumental in confirming the specific locations of deuterium atoms on the aromatic ring of this compound. The absence of signals in the aromatic region of the ¹H NMR spectrum, which would typically appear for the unlabeled compound, provides initial evidence of successful deuteration. For instance, in one study, the ¹H NMR spectrum of a related deuterated compound, 1,4-diiodobenzene-d4, showed a singlet at 7.41 ppm, confirming the presence of deuterium on the benzene (B151609) ring, a precursor to this compound. strath.ac.uk This type of analysis ensures that the deuterium labeling has occurred at the intended positions, which is critical for its use in mechanistic studies and as an internal standard.

Carbon-13 (13C) NMR and Isotopic Shifts

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of this compound and reveals the effects of deuterium substitution. The ¹³C NMR spectrum of this compound shows characteristic signals for the aromatic carbons and the nitrile carbons. Isotopic shifts, where the resonance of a carbon atom is slightly altered by the presence of a neighboring deuterium atom, are a key feature.

In a reported synthesis, the ¹³C NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibited a triplet at 139.0 ppm and a signal at 93.2 ppm. strath.ac.uk The triplet multiplicity arises from the coupling between the carbon and deuterium atoms. This data confirms the structure and isotopic labeling of the molecule.

Table 1: ¹³C NMR Chemical Shifts for this compound and a Related Precursor

| Compound | Solvent | Carbon Signal | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| This compound | CDCl₃ | Aromatic | 139.0 | Triplet |

| Aromatic | 93.2 | Not specified | ||

| 1,4-diiodobenzene-d4 | CDCl₃ | Aromatic | 139.0 | Triplet |

Solid-State NMR Techniques (e.g., 13C CP-MAS, Deuterium NMR) for Molecular Dynamics and Network Flexibility Studies

Solid-state NMR (ssNMR) techniques are powerful for investigating the molecular dynamics and the structure of materials incorporating this compound in the solid phase. Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) and deuterium NMR can provide insights into the rigidity and motion of the molecule within a solid lattice or a polymer network. While specific ssNMR studies focused solely on this compound are not extensively detailed in the provided search results, the principles of these techniques are well-established for studying deuterated organic molecules in solid materials, such as molecular wires and polymers. They can be used to probe the orientation and dynamics of the deuterated benzene ring, offering information on network flexibility and molecular motion.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for verifying the isotopic composition and structural integrity of this compound.

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio (m/z) of this compound, thereby confirming its elemental composition and successful deuteration. The expected molecular weight of this compound (C₈D₄N₂) is approximately 132.158 g/mol . chembuyersguide.com HRMS can distinguish this mass from that of the unlabeled terephthalonitrile (B52192) (C₈H₄N₂) and other potential impurities with high precision, confirming the isotopic enrichment of the sample.

Collision-Induced Dissociation (CID) and Ion Mobility Mass Spectrometry (IMS) for Structural Insights

Collision-Induced Dissociation (CID) coupled with mass spectrometry can be used to fragment the this compound ion. The resulting fragmentation pattern provides valuable information about the molecule's structure and the strength of its chemical bonds. By comparing the fragmentation of the deuterated and non-deuterated analogues, researchers can gain insights into the positions of the deuterium atoms.

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge. When coupled with mass spectrometry, IMS can provide an additional dimension of separation and structural information. For a rigid molecule like this compound, IMS can help to confirm its compact structure and separate it from any isomeric impurities that may be present. While specific CID and IMS studies on this compound were not found in the search results, these techniques are standard tools for the in-depth structural characterization of isotopically labeled compounds.

Hydrogen-Deuterium Exchange (HDX) Experiments in Supramolecular Systems

Hydrogen-Deuterium Exchange (HDX) monitored by mass spectrometry (HDX-MS) is a powerful technique for probing the structural dynamics and interactions of molecules in solution. tue.nlnih.gov While direct HDX studies specifically on supramolecular systems involving this compound are not extensively documented in the reviewed literature, the principles of the technique, as applied to analogous supramolecular polymers, provide a clear framework for its potential application.

HDX-MS is a key method for investigating the dynamic exchange of monomers within larger self-assembled structures. tue.nl The technique relies on the exchange of labile protons (like those in -OH or -NH groups) with deuterium atoms from a D₂O-enriched solvent. tue.nlnih.gov The rate of this exchange, monitored by the increase in molecular mass, provides information on the solvent accessibility of different parts of the molecule. tue.nl In the context of supramolecular assemblies, hydrogen atoms that are buried within the core of the structure or involved in hydrogen bonding are protected from the solvent, leading to a slower exchange rate. tue.nl

For example, studies on benzene-1,3,5-tricarboxamide (B1221032) (BTA)-based supramolecular polymers have demonstrated that the exchange dynamics are directly related to the stability and assembly mechanism of the polymer. tue.nl The process often involves the release of a monomer from the assembly into the solution, where its labile protons can then exchange with deuterium, before it reincorporates into a polymer. tue.nl Therefore, the rate of deuterium incorporation reflects the rate of monomer dissociation, offering insights into the system's dynamic nature. tue.nl Similarly, gas-phase H/D exchange experiments on resorcinarene (B1253557) capsules have revealed detailed mechanistic and structural information about isolated supramolecules, including evidence of concerted exchange mechanisms. fu-berlin.de

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying molecules and characterizing their structural features. arxiv.org When an atom in a molecule is replaced by one of its isotopes, such as substituting hydrogen with deuterium in this compound, measurable shifts in the vibrational frequencies of the molecule's normal modes occur.

The substitution of hydrogen with the heavier deuterium isotope (D) in this compound leads to predictable changes in its vibrational spectrum. This phenomenon is primarily due to the increased reduced mass of the vibrating groups containing deuterium. ajchem-a.com According to the principles of molecular vibrations, the frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. Consequently, C-D bonds vibrate at lower frequencies compared to C-H bonds, resulting in a redshift (a shift to lower wavenumbers) of the associated spectral bands. ajchem-a.com

Comparative analyses of the IR and Raman spectra of terephthalonitrile and its ring-deuterated isomers have allowed for the comprehensive assignment of the 36 normal vibrational modes for each molecule. researchgate.net Such detailed assignments are crucial for understanding the fundamental vibrational structure of the molecule and for interpreting more complex spectra of its derivatives.

The table below illustrates the typical effect of deuteration on the vibrational frequencies of aromatic C-H bonds. While specific data for every mode of this compound is highly detailed, a representative comparison highlights the general trend.

| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) |

| C-H Stretching | 3100 - 3000 cm⁻¹ | ~2250 cm⁻¹ |

| C-H In-Plane Bending | 1300 - 1000 cm⁻¹ | Lower than C-H equivalent |

| C-H Out-of-Plane Bending | 900 - 675 cm⁻¹ | Lower than C-H equivalent |

This table provides a generalized representation of expected shifts based on fundamental principles of vibrational spectroscopy.

This isotopic effect is a valuable tool. By selectively deuterating specific sites on a molecule, researchers can assign specific peaks in a complex spectrum to particular vibrational modes, aiding in detailed structural elucidation.

X-ray Diffraction Analysis

X-ray diffraction is an indispensable method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fzu.czuol.de It provides definitive information on molecular structure, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. uhu-ciqso.es

Single-crystal X-ray diffraction (SCXRD) analysis of terephthalonitrile and its derivatives reveals critical details about their molecular assembly and the non-covalent interactions that stabilize the crystal structure. acs.orgacs.org While a crystal structure specifically for the unsubstituted this compound is not detailed in the provided search results, extensive studies on closely related terephthalonitrile derivatives provide a clear picture of the expected packing motifs and interactions.

In many terephthalonitrile-based structures, molecules arrange in a "slip-stack" packing arrangement. acs.orgnih.gov In this motif, the aromatic rings of adjacent molecules are stacked, but they are offset or "slipped" relative to one another. The analysis of these structures allows for the precise measurement of key geometric parameters, such as the distance between the centroids of neighboring aromatic rings. nih.gov

Several types of intermolecular interactions are crucial for the self-assembly of these molecules:

π–π Interactions: These are attractive, noncovalent interactions between aromatic rings. In the crystal structures of terephthalonitrile derivatives, short distances (e.g., 3.706 Å) between phenoxy donor rings of adjacent molecules confirm the presence of significant intermolecular π–π interactions, which are believed to govern the extended phosphorescence lifetimes in these materials. acs.orgnih.gov

lp···π Interactions: These interactions occur between a lone pair (lp) of electrons (e.g., from an oxygen or nitrogen atom) and the π-system of an aromatic ring. In substituted terephthalonitriles, numerous strong intramolecular lp···π interactions have been identified, which can restrict molecular vibrations and enhance photophysical properties. acs.org

Other Interactions: The distance between the terephthalonitrile ring of one molecule and the nitrile group of a neighboring molecule is another important interaction, with observed distances around 3.769 Å to 3.815 Å in some derivatives. nih.gov

The table below summarizes the types of intermolecular interactions and typical distances observed in the crystal structures of terephthalonitrile-based compounds.

| Interaction Type | Description | Typical Distance (Å) | Reference |

| π–π Stacking | Interaction between parallel aromatic rings. | 3.706 | acs.orgnih.gov |

| Centroid-to-Centroid | Distance between the centers of two terephthalonitrile rings in a slip-stack arrangement. | 5.623 - 7.760 | nih.gov |

| lp(O)···π(C≡N) | Interaction between an oxygen lone pair and the nitrile group's π-system. | ~2.729 | acs.org |

| π(C≡N)···π-core | Interaction between a nitrile group and the core aromatic ring of an adjacent molecule. | 3.769 - 3.815 | nih.gov |

These detailed structural insights from SCXRD are fundamental to understanding the structure-property relationships in materials based on the terephthalonitrile core, enabling the rational design of new materials with tailored electronic and photophysical properties.

Kinetic Isotope Effects Kies in Terephthalonitrile D4 Mediated Reactions

Theoretical Foundations of Deuterium (B1214612) Kinetic Isotope Effects

The theoretical framework for KIEs distinguishes between primary and secondary effects, which provide different types of mechanistic information. These effects are interpreted through the lens of transition state theory, which examines the energy differences between reactants and the transition state. princeton.edu

Primary KIEs and Transition State Analysis

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is formed or broken in the rate-determining step of the reaction. libretexts.orgyoutube.comresearchgate.net For deuterium substitution, this is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD).

The magnitude of the primary KIE is largely determined by the difference in zero-point energy (ZPE) between the C-H and C-D bonds in the ground state versus the transition state. princeton.edunih.gov Since the C-D bond has a lower ZPE, its cleavage requires more energy, resulting in a slower reaction and a "normal" KIE where kH/kD > 1. princeton.edu The theoretical maximum for a C-H/C-D primary KIE at room temperature is approximately 7-8, corresponding to a transition state where the bond is completely broken. libretexts.org

The precise value of the KIE provides valuable information about the structure of the transition state. princeton.edu According to the Hammond postulate, the transition state structure resembles the species (reactant or product) to which it is closer in energy. princeton.edu A symmetrical transition state, where the hydrogen is halfway transferred between the donor and acceptor, typically exhibits the maximum KIE. princeton.edu Asymmetrical transition states, whether "early" (reactant-like) or "late" (product-like), result in smaller primary KIEs because the ZPE difference is partially retained in the transition state's vibrational modes. princeton.edu

Secondary KIEs and Hybridization Changes

Secondary kinetic isotope effects (SKIEs) occur when the isotopically labeled bond is not directly involved in bond-making or bond-breaking during the rate-determining step. princeton.eduresearchgate.net These effects are generally much smaller than primary KIEs but are highly informative about changes in the local environment of the isotopic label. wikipedia.orgresearchgate.net For deuterium SKIEs, values can be as high as 1.4 per deuterium atom. wikipedia.org

A key origin of secondary KIEs is the change in hybridization at the carbon atom bonded to the deuterium. princeton.eduyoutube.comepfl.ch

sp3 to sp2 change: When a reaction involves a change from sp3 (tetrahedral) to sp2 (trigonal planar) hybridization at the deuterated carbon, the C-D out-of-plane bending vibrations become less restricted (weaker force constant) in the transition state. This leads to a normal secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.2. epfl.ch

sp2 to sp3 change: Conversely, a transition from sp2 to sp3 hybridization imposes greater steric constraint on the C-D bending modes in the transition state. This results in an inverse secondary KIE (kH/kD < 1), often between 0.8 and 0.9. epfl.ch

In Terephthalonitrile-d4, the deuterium atoms are attached to sp2-hybridized carbons of the aromatic ring. Therefore, any reaction that alters the hybridization or electronic environment of these carbons in the transition state could exhibit a secondary KIE.

Tunneling Effects in KIE Interpretations

Classical transition-state theory assumes that molecules must surmount an energy barrier to react. However, quantum mechanics allows for particles to "tunnel" through the barrier, a phenomenon particularly relevant for light particles like hydrogen. wikipedia.orgprinceton.edu When tunneling occurs, it can lead to exceptionally large primary KIEs, sometimes with kH/kD values of 20 or more, which cannot be explained by ZPE differences alone. wikipedia.org

Tunneling is highly sensitive to the mass of the particle and the width of the energy barrier. wikipedia.orgwikipedia.org Doubling the mass of the tunneling particle by substituting hydrogen with deuterium drastically reduces the probability of tunneling, leading to a much slower reaction rate for the deuterated species and an inflated KIE. wikipedia.org The observation of an unusually large KIE, especially at low temperatures, is a strong indicator of quantum tunneling. princeton.edunih.gov However, in some cases involving reactions on condensed phases, isotopically insensitive processes like diffusion can mask a large intrinsic tunneling KIE, resulting in an observed KIE that is deceptively small. pnas.org

Application in Organic Reaction Mechanism Elucidation

This compound serves as a powerful mechanistic probe. The deuterium atoms on the aromatic ring are not typically involved in direct bond cleavage but can report on electronic and structural changes during a reaction via secondary KIEs or act as isotopic labels for tracing reaction pathways.

Nucleophilic Substitution (SN2) Reactions

In a hypothetical SN2 reaction involving a substrate derived from terephthalonitrile (B52192) (e.g., where a leaving group is attached to a benzylic position), the deuterium atoms on the aromatic ring can probe the transition state structure. Since the C-D bonds on the ring are not broken, any observed effect would be a remote secondary KIE. researchgate.net

Such a KIE would arise from changes in the electronic delocalization between the aromatic ring and the reaction center in the transition state. As the nucleophile attacks and the leaving group departs, the electronic demand on the ring may change, altering the force constants of the C-D bonds. This would lead to a small but measurable KIE. For many SN2 reactions, a slight inverse KIE (kH/kD < 1) is observed at the α-carbon, indicating a more constrained transition state relative to the ground state. researchgate.net A similar, though smaller, effect could be transmitted to the ring deuteriums.

| Reaction Stage | Hybridization at Ring Carbons | Expected kH/kD | Interpretation |

| Reactant | sp2 | 1.00 (Reference) | Ground state of the aromatic system. |

| SN2 Transition State | sp2 | 0.98 - 1.02 | A small inverse or normal KIE would suggest subtle changes in ring electron density and vibrational modes due to interaction with the developing charge at the reaction center. |

| Product | sp2 | 1.00 (Reference) | Final state of the aromatic system. |

Table 1: Illustrative secondary KIEs for a hypothetical SN2 reaction on a terephthalonitrile derivative. The values represent the expected effect from the remote deuterium labels on the aromatic ring.

Oxidative Ritter-Type Reactions and Isotopic Tracing

The Ritter reaction involves the addition of a nitrile to a carbocation, followed by hydrolysis to form an N-substituted amide. In an oxidative variant, the reaction conditions are harsher. Here, this compound acts primarily as an isotopic tracer to follow the fate of the aromatic moiety. usgs.gov

Because the C-D bonds on the aromatic ring are not broken during a standard Ritter reaction, no significant KIE is expected. The primary utility of the deuterium labels is to provide a clear mass signature for analysis by mass spectrometry (MS) or a unique signal in nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows researchers to confirm that the terephthalonitrile backbone remains intact under oxidative conditions and to distinguish the desired product from potential byproducts or contaminants that may not be deuterated. nih.govresearchgate.net Isotopic tracing is crucial for verifying reaction pathways and ensuring that the aromatic ring does not undergo unintended side reactions like oxidation or electrophilic substitution. physiology.orgnih.gov

| Compound | Molecular Formula | Expected Mass (m/z) | Role in Analysis |

| Terephthalonitrile (unlabeled) | C8H4N2 | 128.04 | Potential starting material contaminant. |

| This compound | C8D4N2 | 132.06 | Deuterated reactant, provides a clear mass shift. |

| Expected Amide Product-d4 | C12D4H13NO (example) | 191.14 (example) | The presence of the +4 mass unit signature confirms the incorporation of the deuterated aromatic ring into the final product. |

Table 2: Example of how deuterium labeling in this compound aids in product identification via mass spectrometry in a Ritter-type reaction.

Carbene Insertion and Hydride Transfer Mechanisms

Kinetic Isotope Effects (KIEs) serve as a powerful tool for elucidating the mechanisms of chemical reactions, including those involving carbene insertion and hydride transfer. wikipedia.orgnih.gov The substitution of hydrogen with deuterium in this compound leads to a change in the vibrational frequency of the C-D bond compared to the C-H bond, which can affect the reaction rate if this bond is broken or altered in the rate-determining step. wikipedia.org

In hydride transfer reactions where a deuteride (B1239839) ion is abstracted from a molecule, a primary KIE is expected. If the C-D bond on the aromatic ring of this compound is cleaved during the rate-limiting step, the reaction rate will be significantly slower compared to its non-deuterated counterpart. The magnitude of this KIE can provide insight into the transition state of the reaction. For instance, intramolecular KIEs for hydride transfers have been measured to be in the range of 5-6, which is consistent with a mechanism where the C-H(D) bond is broken in the primary kinetic event. rsc.org The study of KIEs and their temperature dependence can help probe quantum H-tunneling mechanisms. nih.gov

For carbene insertion into a C-D bond of the this compound ring, the observed KIE can help differentiate between possible mechanistic pathways. A significant primary KIE would suggest that the C-D bond is directly involved in the rate-determining step. Conversely, smaller secondary KIEs can provide information about changes in hybridization at the carbon atom adjacent to the site of isotopic substitution. wikipedia.org These secondary effects are typically much smaller than primary KIEs but are still valuable for detailed mechanistic analysis. wikipedia.org

Conductance Isotope Effects (CIEs) in Molecular Electronics

The study of isotope effects extends beyond chemical reaction rates into the realm of molecular electronics, where they are referred to as Conductance Isotope Effects (CIEs). These effects provide crucial insights into charge transport mechanisms through single molecules or molecular wires. nsf.gov

Regio-Sensitivity of Heavy Atom CIEs in π-Conjugated Molecular Wires

In the context of π-conjugated molecular wires, where molecules like this compound can serve as building blocks, the location of isotopic substitution (regio-sensitivity) can significantly influence the CIE. rsc.org Research on analogous π-conjugated oligophenyleneimine (OPI) wires has shown that isotopic labeling of the imine bonds, which are critical for conjugation, produces a substantial CIE in longer wires. nsf.gov By analogy, for a molecular wire incorporating this compound, the placement of deuterium atoms directly on the π-conjugated aromatic ring is expected to modulate the electronic and vibrational properties that govern charge transport. The effect would likely differ if the substitution were on a non-conjugated part of a larger molecular assembly. This regio-sensitivity makes CIE a precise probe for understanding which parts of a molecule are most critical for electrical conduction.

Isotope Effects on Charge Transport Mechanisms (Tunneling vs. Polaron Hopping)

Isotope effects are instrumental in distinguishing between the primary mechanisms of charge transport in molecular electronics: direct tunneling and hopping. nsf.govnih.gov

Direct Tunneling: In shorter molecular wires (typically < 4 nm), charge transport occurs via a single coherent quantum tunneling event. nsf.gov This mechanism is largely insensitive to the nuclear mass of the atoms in the wire. Consequently, studies on similar systems have shown that isotopic labeling does not produce a significant conductance KIE, as the charge passes through the molecule without residing on it long enough to interact strongly with nuclear vibrations. nsf.govchemrxiv.org

Polaron Hopping: For longer molecular wires (> 4 nm), the transport mechanism often transitions to a multi-step, thermally activated process known as polaron hopping. nsf.govrsc.org In this regime, the charge localizes on a part of the molecule, creating a local geometric distortion known as a polaron. researchgate.net The charge then "hops" to an adjacent site. This process is highly sensitive to molecular vibrations and, therefore, to isotopic mass. aps.org

Remarkably large CIEs have been observed in the hopping regime for π-conjugated molecules, with values far exceeding typical heavy-atom KIEs found in chemical reactions. nsf.govchemrxiv.org This exceptionally large effect in the hopping regime is indicative of a thermally-assisted, through-barrier polaron tunneling mechanism. nsf.govchemrxiv.org Therefore, incorporating this compound into a long molecular wire would be expected to result in a significant CIE if the dominant transport mechanism is polaron hopping, but a negligible CIE if transport occurs via direct tunneling.

| Mechanism | Description | Dependence on Molecular Length | Expected CIE for this compound |

|---|---|---|---|

| Direct Tunneling | Coherent quantum mechanical tunneling of charge through the molecular bridge. | Dominant in short molecules (<4 nm). | Negligible or very small. |

| Polaron Hopping | Thermally activated, multi-step hopping of a charge carrier (polaron) between localized sites. | Dominant in long molecules (>4 nm). | Large and significant. nsf.govchemrxiv.org |

Experimental Design and Measurement Techniques for KIEs

Accurate measurement of KIEs is essential for mechanistic investigation. Because heavy-atom KIEs are often small, highly precise techniques are required. ed.ac.uk

Intermolecular Competition Reactions

The intermolecular competition reaction is a highly accurate method for determining KIEs, as it minimizes experimental errors that can affect absolute rate measurements. ed.ac.ukgithub.io The experiment is designed as follows:

Reactant Mixture: A mixture containing known amounts of the unlabeled isotopologue (Terephthalonitrile) and the labeled isotopologue (this compound) is prepared.

Reaction: The mixture is allowed to react with a sub-stoichiometric amount of a reagent, meaning the reaction does not go to completion.

Analysis: The ratio of the deuterated and non-deuterated products is measured at a low degree of conversion. This ratio is then compared to the initial ratio of the starting materials.

The KIE can be calculated from the isotopic ratios of the products and the unreacted starting materials. This ratiometric approach cancels out many systematic errors, allowing for the precise determination of small KIEs. ed.ac.uk

| Step | Procedure | Purpose |

|---|---|---|

| 1. Preparation | Create a precise mixture of Terephthalonitrile and this compound. | Establish a known initial isotopic ratio (R₀). |

| 2. Reaction | React the mixture with a limiting reagent to achieve partial conversion. | Allow the isotopologues to compete for the reagent. |

| 3. Measurement | Analyze the isotopic ratio of the products (Rₚ) using techniques like Mass Spectrometry or NMR. | Determine the extent of isotopic fractionation. |

| 4. Calculation | Use the measured ratios and reaction conversion to calculate the KIE. | Quantify the rate difference between the light and heavy isotopologues. |

Natural Abundance KIE Measurements (e.g., via NMR)

Measuring KIEs at natural abundance avoids the often complex and costly synthesis of isotopically labeled compounds. illinois.edunih.gov While the natural abundance of ¹³C is only about 1.1%, modern high-field Nuclear Magnetic Resonance (NMR) spectroscopy is precise enough to measure the small changes in isotope ratios that occur during a chemical reaction. illinois.edu

The technique, sometimes called Site-Specific Natural Isotope Fractionation NMR (SNIF-NMR), relies on the high precision of modern NMR instruments to quantify the ¹³C abundance at each specific carbon position within a molecule like Terephthalonitrile. rug.nl By comparing the ¹³C NMR spectrum of the starting material to that of the product or the remaining starting material at partial conversion, it is possible to determine the KIE for each carbon atom in the molecule from a single experiment. illinois.edu This provides a wealth of position-specific mechanistic information that is difficult to obtain by other methods. ed.ac.ukillinois.edu

Computational and Theoretical Chemistry Studies of Terephthalonitrile D4

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and properties of Terephthalonitrile-d4. These calculations provide insights into the molecule's geometry, vibrational frequencies, and the nature of its electronic transitions.

The conformational landscape of this compound is defined by the rotation of the nitrile (-CN) groups relative to the benzene (B151609) ring. DFT calculations can be employed to map the potential energy surface associated with this rotation. For substituted biphenyls and other aromatic systems, DFT methods have been shown to satisfactorily reproduce experimental rotational barriers. nih.govbiomedres.usmdpi.comresearchgate.netrsc.org

The rotation of the cyano groups in Terephthalonitrile (B52192) is generally found to have a low energy barrier. The planar conformation, where the entire molecule lies in the same plane, represents the global energy minimum due to the favorable conjugation between the nitrile groups and the aromatic ring. A transition state for this rotation would involve the cyano group being perpendicular to the plane of the benzene ring. The energy difference between the planar ground state and this rotational transition state constitutes the rotational barrier.

| Molecule | Computational Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| Benzonitrile (for comparison) | DFT/B3LYP/6-31G | ~3.5 |

| Terephthalonitrile (representative) | DFT/M06-2X/6-311+G | ~4.2 |

Note: The data in this table are representative values from typical DFT calculations for aromatic nitriles and serve to illustrate the expected magnitude of the rotational barrier in this compound.

Understanding the excited state dynamics of this compound is crucial for its potential applications in optoelectronics. TD-DFT calculations are commonly used to model the energy profiles of the lowest singlet (S₁) and triplet (T₁) excited states. These profiles can reveal the pathways for non-radiative decay, such as inter-system crossing (ISC), which is a transition between states of different spin multiplicity (e.g., from a singlet to a triplet state). uni-regensburg.denih.gov

The rate of ISC is a critical parameter in determining the fluorescence quantum yield of a molecule. rsc.orgrsc.org For many organic molecules, the S₁ state can cross over to a lower-lying triplet state (T₁ or T₂), a process that competes with fluorescence. The efficiency of ISC is governed by several factors, including the energy gap between the singlet and triplet states and the strength of spin-orbit coupling. columbia.edu Computational methods can calculate these parameters and thereby predict ISC rates. rsc.orgrsc.org

Spin-orbit coupling (SOC) is a relativistic effect that facilitates "spin-forbidden" transitions like ISC. wikipedia.orgarxiv.orgcore.ac.uk The magnitude of SOC between the S₁ and a triplet state (Tₙ) is a key determinant of the ISC rate. chemrxiv.org Quantum chemical software can compute the SOC matrix elements, providing a quantitative measure of this interaction. For organic molecules composed of light elements like carbon and nitrogen, SOC values are typically small but non-zero.

The singlet-triplet energy gap (ΔE_ST = E(S₁) - E(T₁)) is another critical factor influencing ISC. chemrxiv.orgresearchgate.netchemrxiv.org A smaller ΔE_ST generally leads to a more efficient ISC process, according to Fermi's Golden Rule. DFT and higher-level ab initio methods can be used to calculate the energies of the S₁ and T₁ states and thus determine the ΔE_ST. For many aromatic nitriles, the T₁ state is significantly lower in energy than the S₁ state, leading to a positive ΔE_ST that can favor ISC.

| Parameter | Computational Method | Calculated Value |

|---|---|---|

| S₁ Excitation Energy | TD-DFT/B3LYP/6-311+G | ~4.5 eV |

| T₁ Excitation Energy | TD-DFT/B3LYP/6-311+G | ~3.5 eV |

| ΔE_ST (S₁-T₁) | TD-DFT/B3LYP/6-311+G** | ~1.0 eV |

| SOC (S₁-T₁) | CASSCF/RASSI-SO | ~0.1 cm⁻¹ |

Note: These values are representative and intended to provide an order-of-magnitude understanding. Actual values can vary with the level of theory and basis set used in the calculation.

Molecular Modeling and Simulation for Structure-Property Relationships

Molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to investigate the structure-property relationships of materials incorporating this compound. mdpi.comnih.govnih.govstanford.edursc.org While quantum chemical calculations focus on single molecules, MD simulations can model the behavior of ensembles of molecules in condensed phases, such as polymers or crystals.

For instance, MD simulations have been used to study crosslinked phthalonitrile (B49051) polymer systems to understand how properties like thermal stability, mechanical strength, and dielectric constant are related to the molecular structure and crosslink density. mdpi.com In such simulations, the properties of the individual monomer units, like this compound, are crucial inputs. The rigidity of the terephthalonitrile unit is expected to contribute to the high thermal stability and mechanical strength of polymers derived from it. The polar nature of the nitrile groups will influence the dielectric properties and intermolecular interactions within the material. These simulations can thus bridge the gap between the properties of a single molecule and the macroscopic behavior of a material, providing valuable guidance for the design of new materials with desired characteristics.

Emerging Trends and Future Research Directions

Development of Novel Deuteration Methodologies for Complex Terephthalonitrile-Based Structures

The synthesis of increasingly complex molecules for advanced applications necessitates the development of more sophisticated and selective deuteration techniques. While general methods for deuterating aromatic compounds exist, future research is focused on creating methodologies suitable for elaborate structures derived from terephthalonitrile (B52192).

One of the primary approaches for synthesizing deuterated compounds is through isotope exchange, where deuterium (B1214612) is directly introduced into the target molecule or a late-stage synthetic intermediate. researchgate.net A significant area of development is the refinement of Hydrogen Isotope Exchange (HIE) reactions. sci-hub.se These methods, which can be catalyzed by transition metals or performed under metal-free conditions, offer a direct way to replace hydrogen with deuterium on an aromatic ring. researchgate.net For complex terephthalonitrile-based structures, late-stage deuteration via HIE is particularly attractive as it allows for the introduction of deuterium into a molecule that has already undergone significant synthetic elaboration, thus preserving intricate functional groups.

Future research will likely focus on enhancing the selectivity and efficiency of these HIE methods. This includes the development of new catalysts that can direct deuteration to specific positions on a complex terephthalonitrile derivative, even in the presence of other reactive sites. Furthermore, metal-free approaches, utilizing reagents like deuterated trifluoromethanesulfonic acid or triaryl carbenium mediators with D₂O as the deuterium source, are gaining traction due to their milder reaction conditions and reduced potential for metal contamination of the final product. researchgate.net

The table below summarizes some emerging deuteration methodologies applicable to the synthesis of complex aromatic structures.

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages |

| Hydrogen Isotope Exchange (HIE) | Transition Metals (e.g., Ru, Ir, Pd) | D₂ gas, D₂O | High efficiency for direct C-H/C-D exchange. |

| Acid-Catalyzed H/D Exchange | Deuterated Strong Acids (e.g., CF₃SO₃D) | CF₃SO₃D | Mild, room-temperature conditions for activated rings. researchgate.net |

| Metal-Free Catalytic H/D Exchange | Triaryl Carbenium | D₂O | Avoids metal contamination; practical for late-stage functionalization. researchgate.net |

The continuous evolution of these synthetic tools will be crucial for accessing a wider array of complex, selectively deuterated terephthalonitrile-based molecules for advanced research applications.

Integration of Terephthalonitrile-d4 in Advanced Mechanistic Probes for Reaction Discovery

The difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is the foundation of the kinetic isotope effect (KIE). youtube.comnih.gov The C-D bond is stronger and requires more energy to break. youtube.com Consequently, if the cleavage of this bond is the rate-determining step of a reaction, the deuterated version of a molecule will react more slowly than its non-deuterated counterpart. nih.gov This phenomenon makes isotopically labeled compounds like this compound invaluable tools for elucidating reaction mechanisms.

In the discovery of new chemical reactions, understanding the precise sequence of bond-breaking and bond-forming events is paramount. By synthesizing reactants using this compound and comparing their reaction rates to those of standard terephthalonitrile, chemists can determine if the C-H bond on the aromatic ring is involved in the rate-limiting step. nih.gov A significant KIE (a rate ratio of kH/kD > 1) provides strong evidence for the involvement of that C-H(D) bond in the crucial phase of the reaction. Conversely, the absence of a KIE (kH/kD ≈ 1) suggests that the C-H(D) bond is not broken in the rate-determining step, which is often observed in electrophilic aromatic substitution reactions where the initial attack of the electrophile is the slow step. youtube.comnih.gov

Future applications will see this compound and its derivatives used as advanced mechanistic probes in complex catalytic cycles and novel organic transformations. For instance, in the development of new C-H activation/functionalization reactions, which aim to directly convert C-H bonds into more complex functional groups, deuterated substrates are essential for understanding the mechanism of the catalyst.

The table below illustrates the interpretive power of the kinetic isotope effect in mechanistic studies.

| Observed KIE (kH/kD) | Interpretation | Implication for Reaction Mechanism |

| ≈ 1 | No significant isotope effect. | C-H(D) bond cleavage is not involved in the rate-determining step. youtube.com |

| > 1 (Primary KIE) | Significant isotope effect. | C-H(D) bond is broken during the rate-determining step of the reaction. nih.gov |

| Slightly > 1 (Secondary KIE) | Small but measurable isotope effect. | C-H(D) bond is not broken but its environment changes (e.g., rehybridization of carbon) during the rate-determining step. |

By systematically integrating this compound into these studies, researchers can gain deeper insights, leading to the more rapid discovery and optimization of new and efficient chemical reactions. nih.gov

Exploration of New Materials Science Applications Enabled by Deuterium Labeling

The substitution of hydrogen with deuterium can lead to significant changes in the physical and chemical properties of materials, an effect that is increasingly being exploited in materials science. resolvemass.ca The stronger C-D bond, resulting from a lower zero-point vibrational energy, can enhance the thermal and photochemical stability of organic materials. researchgate.netuky.edu This opens up exciting possibilities for creating more robust and long-lasting materials based on this compound.

In the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), deuteration has been shown to significantly increase the operational lifetime of devices. zeochem.comisotope.com The degradation of organic materials in OLEDs is often linked to the breaking of C-H bonds due to heat and high energy electronic states. By replacing these bonds with more stable C-D bonds, the rate of degradation can be slowed, leading to more durable and efficient devices. isotope.com Incorporating this compound into the structure of host materials, emitters, or charge-transport layers could therefore lead to next-generation OLEDs with superior performance, especially for the challenging blue-light emitters. zeochem.com

In polymer science, deuteration serves multiple purposes. Deuterated polymers, which could be synthesized using this compound as a monomer, exhibit enhanced thermal and oxidative stability. resolvemass.ca Furthermore, deuterium labeling is a powerful tool for studying the structure and dynamics of polymer blends. osti.gov Techniques like neutron scattering rely on the contrast between deuterated and non-deuterated polymer chains to visualize the nanoscale morphology of these materials. Using monomers like this compound would enable detailed studies of high-performance polymers, such as polyamides, providing insights into their phase separation and interfacial behavior. osti.govusm.edu

The potential benefits of using deuterated building blocks in materials science are summarized below.

| Application Area | Property Enhanced by Deuteration | Potential Impact of this compound |

| Organic Electronics (OLEDs) | Increased operational lifetime and stability. isotope.comzeochem.com | Development of more durable and efficient blue emitters and host materials. |

| Polymer Science | Enhanced thermal and oxidative stability. resolvemass.caresearchgate.net | Creation of high-performance polymers with longer service life. |

| Polymer Blend Analysis | Provides contrast for neutron scattering. osti.gov | Enables detailed structural analysis of complex polymer blends and composites. |

Future research in this area will involve the synthesis and characterization of new polymers and organic electronic materials derived from this compound to fully realize the potential of deuterium labeling for creating advanced, high-performance materials. uky.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.